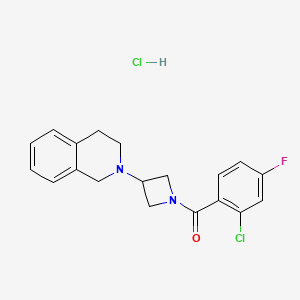

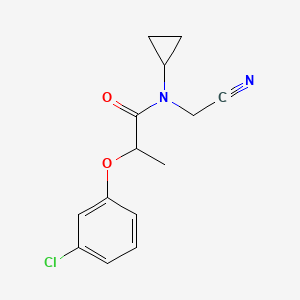

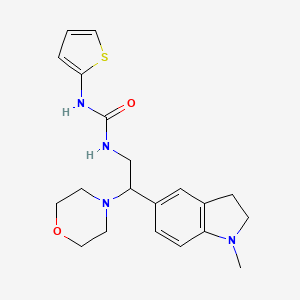

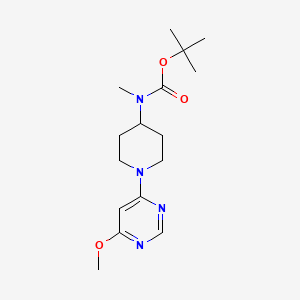

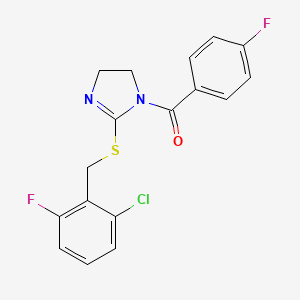

![molecular formula C13H18ClN3O4S B2786004 N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 637748-00-6](/img/structure/B2786004.png)

N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the linear formula C27H26ClN5O5S2. It has a molecular weight of 600.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” include a linear formula of C27H26ClN5O5S2 and a molecular weight of 600.12 .科学研究应用

Antibacterial Activity

Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, have a rich history as antimicrobial agents. Initially, sulfa drugs like Prontosil were used to combat bacterial infections. The mode of action involves the inhibition of bacterial growth by interfering with folic acid synthesis. The synthesized compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide has demonstrated notable antibacterial activity .

Antiproliferative Properties

The sulfonamide group serves as an essential scaffold for generating diverse biological agents. Researchers have synthesized new sulfathiazole derivatives, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, and evaluated their antiproliferative activity. These derivatives hold promise for potential therapeutic applications .

Medicinal Chemistry and Drug Development

Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, constitute a significant class of antimicrobial agents. Their sulfonyl group mimics peptide hydrolysis transition states and serves as a theoretical motif for potent irreversible inhibitors of cysteine proteases. Additionally, aryl sulfonamide derivatives are commonly found in active pharmaceutical ingredients (APIs) .

Chemical Applications

Compounds containing sulfonyl groups have been extensively studied due to their biological relevance and chemical applications. Researchers explore their potential in antitumor, antimicrobial, antifungal, and anti-inflammatory activities. N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide may contribute to these areas .

Transition State Mimetics

The sulfonamide unit’s role as a transition state mimetic makes it valuable in drug design. Researchers investigate its use in developing new libraries of biologically active compounds, drug intermediates, and synthetic methodologies .

Other Biological Activities

Beyond antibacterial and antiproliferative effects, sulfonamides exhibit diverse biological activities. Ongoing research aims to uncover additional properties and applications for N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide .

安全和危害

作用机制

Target of Action

Similar compounds with sulfamoyl groups have been known to exhibit antibacterial activity .

Mode of Action

Sulfonamides, a class of compounds to which this molecule belongs, generally act as inhibitors of bacterial synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical Pathways

Sulfonamides typically interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid in bacteria, thereby inhibiting bacterial growth .

Pharmacokinetics

It’s worth noting that the introduction of deuterium into drug molecules, as in the case of the related compound 4-(n-(butylcarbamoyl)sulfamoyl)benzoic acid-d6, can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .

属性

IUPAC Name |

N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O4S/c1-2-3-8-15-13(19)17-22(20,21)11-6-4-10(5-7-11)16-12(18)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRGECYXKDSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2785925.png)

![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)

![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)